molecular formula C9H13Cl2N B15309705 [2-(3-Chlorophenyl)ethyl](methyl)amine hydrochloride

[2-(3-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B15309705
M. Wt: 206.11 g/mol
InChI Key: NVQCJATZLHIMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)ethylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorophenyl group attached to an ethylamine chain, which is further substituted with a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)ethylamine hydrochloride typically involves the reaction of 3-chlorophenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Chlorophenyl)ethylamine hydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and filtration are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Chlorophenyl)ethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine hydrochloride
  • 2-(2-Chlorophenyl)ethylamine hydrochloride
  • 2-(3-Bromophenyl)ethylamine hydrochloride

Comparison:

  • Structural Differences: The position of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.
  • Reactivity: Compounds with different halogen substitutions may exhibit varying reactivity in chemical reactions.
  • Biological Activity: The biological effects and interactions of these compounds can differ based on their structural variations, leading to unique applications and potential uses.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H

InChI Key

NVQCJATZLHIMTI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.